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molecular formula C7H5FO2 B130115 4-Fluoro-2-hydroxybenzaldehyde CAS No. 348-28-7

4-Fluoro-2-hydroxybenzaldehyde

Cat. No. B130115
M. Wt: 140.11 g/mol
InChI Key: GBJJCODOZGPTBC-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

To the mixture of 3-fluorophenol (10 mL, 102 mmole), anhydrous magnesium chloride (28.2 g, 744.6 mmole) in 500 mL of anhydrous acetonitrile was added anhydrous triethylamine (67 mL, 382.5 mmole) and paraformaldehyde (22.3 g, 744.6 mmole). The mixture was then heated to reflux for five hours. After cooling to r.t, 500 mL of 5% aqueous hydrochloric acid was added. The product was extracted with ethyl acetate. The combined organic extracts were washed with 5% hydrochloric acid (×3), brine, and dried over anhydrous magnesium sulfate. After removing the volatiles, the residue was a light pink solid. 11 g, yield 72%. M.P: 67.5-69.0° C. ESHRMS m/z 139.0211(M−H, C7H4FO2 calc'd 139.0201). 1H NMR (CDCl3/300 MHz) 11.40 (s, 1H), 9.86 (s, 1H), 7.62-7.57 (m, 1H ), 6.79-6.67 (m, 2H). 3C (CDCl3/300 MH) 195.4, 168.3 (d, J=258 Hz), 164.4 (d, J=14.9 Hz), 136.3 (d, J=12.6 Hz), 118.2 (d, J=2.0 Hz), 108.5 (d, J=23.3 Hz), 104.9 (d, J=24.4 Hz). 19F (CDCl3/400 MHz) −97.9 (m).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[CH2:19]=[O:20].Cl>C(#N)C>[OH:8][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[CH:19]=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
28.2 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
22.3 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with 5% hydrochloric acid (×3), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the volatiles

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C=CC(=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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